![molecular formula C7H12ClNOS B3215079 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride CAS No. 1158591-85-5](/img/structure/B3215079.png)
2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
説明
科学的研究の応用
Crystal Structure Analysis
Research by Silva et al. (2014) highlights the analytical characterization and crystal structures of compounds related to 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride. The study specifically focuses on the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. These structures contain diprotonated organic moieties counterbalanced by hydrogen-bonded Cl− or [AuCl4]− ions (Silva, Masciocchi, & Cuin, 2014).
Synthesis and Chemical Properties
A paper by Safonov et al. (2017) discusses the synthesis and confirmation of the structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) acetate acids salts, highlighting their potential as foundations for new native drugs that can compete with foreign ones (Safonov, Panasenko, & Knysh, 2017).
Corrosion Inhibition
Daoud et al. (2014) explored the inhibiting action of a compound similar to 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride on the corrosion of mild steel in hydrochloric and sulfuric acid solutions. The compound showed significant efficiency as a corrosion inhibitor, with its efficiency increasing alongside the inhibitor concentration (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activities
Research by Süleymanoğlu et al. (2020) and others has synthesized and characterized new Schiff base derivatives with thiophene, which include structures similar to 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride. These compounds have exhibited significant antibacterial and antifungal properties against various bacteria and fungi, potentially contributing to alternative drug development studies (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).
Medicinal Chemistry and Drug Synthesis
Various studies have synthesized derivatives and analogs related to 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride for exploring their medicinal chemistry and potential as drug candidates. For example, research has been conducted on synthesizing tertiary aminoalkanol hydrochlorides, exploring their biological properties and antitumor activities (Isakhanyan et al., 2016). Another study delved into synthesizing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents (Karkara, Mishra, Singh, & Panda, 2020).
特性
IUPAC Name |
2-(thiophen-3-ylmethylamino)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c9-3-2-8-5-7-1-4-10-6-7;/h1,4,6,8-9H,2-3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODXQHJXAMPAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



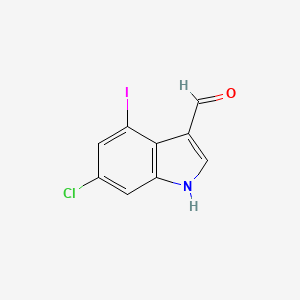
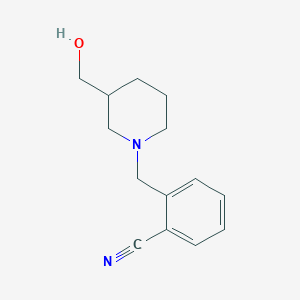
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol](/img/structure/B3215005.png)
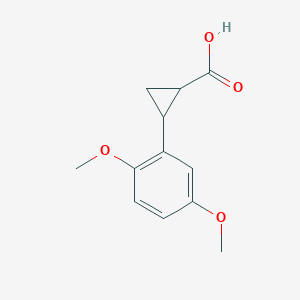
![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)
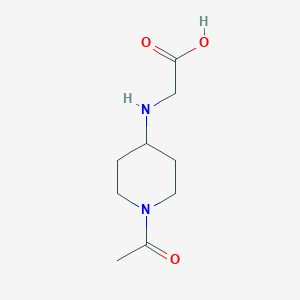

![2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B3215032.png)
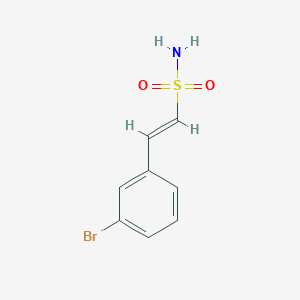


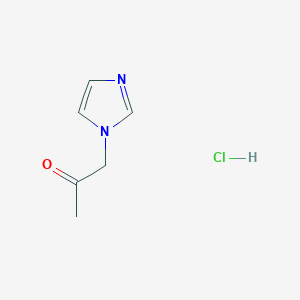
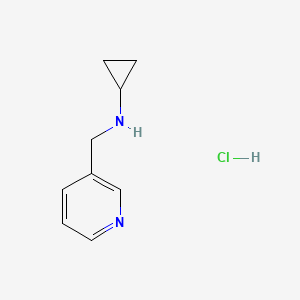
![2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride](/img/structure/B3215073.png)